N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide
Description
N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic carboxamide featuring a benzo[d]thiazole core linked to a 3-methylisothiazole moiety via a carboxamide bridge.
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c1-7-6-10(18-15-7)14-11(16)12-13-8-4-2-3-5-9(8)17-12/h2-6H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDRANRSKWQHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide can be achieved through several synthetic pathways. One common method involves the reaction of 3-methylisothiazole with benzo[d]thiazole-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods offer advantages in terms of reaction efficiency, yield, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Functionalized benzothiazole derivatives with various substituents.
Scientific Research Applications
N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent, showing promising inhibitory activity against Mycobacterium tuberculosis.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
A. N-(benzo[d][1,3]dioxol-5-ylmethyl)benzo[d]thiazole-2-carboxamide ()
- Structural Difference : Replaces the 3-methylisothiazole moiety with a benzodioxole group.
- Activity: Tested for immunoproteasome (β1i/β5i) inhibition but lacks quantitative data in the evidence provided .
B. N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl) acetamide (Compound D, )
- Structural Difference : Contains a benzo[d]oxazole ring instead of benzo[d]thiazole.
- Activity : Exhibits high FoxO1 agonist activity (pIC₅₀ = 7.2) and regulates downstream targets (P21, BIM, PPARγ) .
- SAR Insight : The benzo[d]oxazole core may enhance hydrogen-bonding interactions with FoxO1 compared to the sulfur-containing benzo[d]thiazole.
C. 5-Methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide ()
- Structural Difference : Replaces benzo[d]thiazole with an isoxazole ring and substitutes the 3-methylisothiazole with a simple thiazole.
- Synthesis : Achieved via coupling of 5-methylisoxazole-4-carboxylic acid chloride with thiazol-2-amine in acetonitrile (60% yield) .
- SAR Insight : The isoxazole-thiazole combination may reduce planarity, affecting solubility and target engagement.
Functional Group and Bioactivity Comparison
Research Findings and Gaps
- Key Insight : The 3-methylisothiazole group in the target compound may enhance metabolic stability compared to benzodioxole or thiazole substituents, as methyl groups often reduce oxidative degradation .
- Unresolved Questions :
- The exact biological targets and potency of this compound remain uncharacterized in the provided evidence.
- Comparative pharmacokinetic data (e.g., logP, bioavailability) for benzo[d]thiazole carboxamides are lacking.
Biological Activity
N-(3-methylisothiazol-5-yl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety, which is known for its role in various biological activities. The presence of the 3-methylisothiazole group enhances its interaction with biological targets, making it a candidate for pharmacological exploration.
Biological Activity Overview
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits broad-spectrum antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <40 μg/mL |
| Bacillus subtilis | <47 μg/mL |
| Salmonella typhimurium | <132 μg/mL |
| Candida albicans | <207 μg/mL |
These results indicate that the compound could be effective in treating infections caused by these pathogens .
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| Prostate Cancer | 0.7 - 1.0 |
| Melanoma | 1.8 - 2.6 |
These findings suggest that this compound may act as a potent cytotoxic agent against certain types of cancer .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound has been identified as a FoxO1 agonist, which plays a crucial role in regulating genes involved in cell survival and apoptosis. By downregulating amyloid-beta peptide levels through inhibition of BACE1, it shows potential in neurodegenerative disease treatment.
- Antimicrobial Mechanisms : The compound may interfere with bacterial cell wall synthesis and metabolic processes, thus inhibiting bacterial growth effectively .
Case Studies
Several case studies have highlighted the efficacy of this compound in both antimicrobial and anticancer contexts:
- Antimicrobial Efficacy Study : A study conducted on benzothiazole derivatives, including this compound, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, emphasizing its potential as a new class of antibiotics .
- Cancer Cell Line Testing : The National Cancer Institute's screening of this compound against multiple cancer cell lines demonstrated its ability to inhibit growth across various types of cancer, reinforcing its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
